molecular formula C8H9NO4 B2912496 3-(3-Methyloxetan-3-yl)-1,2-oxazole-4-carboxylic acid CAS No. 2059988-55-3

3-(3-Methyloxetan-3-yl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B2912496
CAS No.: 2059988-55-3
M. Wt: 183.163
InChI Key: LQDDGECSSPCHRQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(3-methyloxetan-3-yl)-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-8(3-12-4-8)6-5(7(10)11)2-13-9-6/h2H,3-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDDGECSSPCHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C2=NOC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059988-55-3
Record name 3-(3-methyloxetan-3-yl)-1,2-oxazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methyloxetan-3-yl)-1,2-oxazole-4-carboxylic acid typically involves multiple steps, starting with the formation of the oxazole ring. One common synthetic route includes the cyclization of amino acids or their derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and pressure must be carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents and catalysts plays a crucial role in optimizing the reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methyloxetan-3-yl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reactions are typically carried out in acidic or neutral environments.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used to reduce the compound. These reactions are often performed in anhydrous conditions.

  • Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications, such as drug development and material science.

Scientific Research Applications

3-(3-Methyloxetan-3-yl)-1,2-oxazole-4-carboxylic acid has a wide range of applications in scientific research, including:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.

  • Biology: It can serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways and processes.

  • Medicine: The compound's unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases related to the central nervous system and inflammation.

  • Industry: Its properties can be exploited in the development of new materials, such as polymers and coatings, with enhanced chemical and physical characteristics.

Mechanism of Action

The mechanism by which 3-(3-Methyloxetan-3-yl)-1,2-oxazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary based on the context and the specific application.

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula: C₈H₉NO₄
  • SMILES: CC1(COC1)C2=NOC=C2C(=O)O
  • Key Features: Combines a 1,2-oxazole core with a 3-methyloxetan-3-yl substituent and a carboxylic acid group.

Physicochemical Properties :

  • Collision Cross-Section (CCS) : Predicted CCS values range from 134.2–140.6 Ų for various adducts (e.g., [M+H]⁺: 134.6 Ų), indicating moderate molecular size and polarity .
  • Molecular Weight : 183.17 g/mol.

Applications : While direct pharmacological data are unavailable in the provided evidence, its structural features suggest utility as a synthetic intermediate or building block for drug discovery, particularly in medicinal chemistry targeting heterocyclic scaffolds.

Comparison with Similar Compounds

Structural Analogs of 1,2-Oxazole-4-carboxylic Acids

Below is a comparative analysis of key analogs based on substituents, physicochemical properties, and applications:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-(3-Methyloxetan-3-yl)-1,2-oxazole-4-carboxylic acid 3-Methyloxetan-3-yl C₈H₉NO₄ 183.17 Moderate CCS (134.6 Ų for [M+H]⁺); potential metabolic stability due to oxetane.
3-Methylisoxazole-4-carboxylic acid Methyl C₅H₅NO₃ 127.10 Simpler structure; used as a synthetic precursor for antibiotics and agrochemicals.
3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid 2,6-Dichlorophenyl, Methyl C₁₁H₇Cl₂NO₃ 272.08 Higher molecular weight; impurity in dicloxacillin synthesis. Requires -18°C storage.
5-Methyl-3-(thiophen-3-yl)-1,2-oxazole-4-carboxylic acid Thiophen-3-yl, Methyl C₉H₇NO₃S 209.22 Sulfur-containing analog; potential for enhanced π-π interactions in drug design.
3-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid Methoxymethyl C₆H₇NO₄ 157.13 Lower CCS (129.3 Ų for [M+H]⁺); methoxy group may improve solubility.

Key Differences and Implications

Substituent Effects :

  • Oxetane vs. Aryl Groups : The 3-methyloxetane group in the target compound provides steric bulk and metabolic resistance compared to dichlorophenyl () or thiophene () substituents. This may enhance bioavailability in drug candidates .
  • Methyl vs. Halogenated Groups : Simple methyl-substituted analogs (e.g., 3-Methylisoxazole-4-carboxylic acid) lack the oxetane’s conformational rigidity, making them more susceptible to enzymatic degradation .

Physicochemical Properties :

  • Collision Cross-Section : The target compound’s CCS (134.6 Ų) is higher than 3-(methoxymethyl)-1,2-oxazole-4-carboxylic acid (129.3 Ų), reflecting increased molecular volume due to the oxetane .
  • Solubility and Stability : Halogenated analogs (e.g., ) exhibit lower solubility but higher thermal stability, whereas oxetane-containing derivatives balance polarity and steric hindrance .

Synthetic Utility: The target compound’s synthesis likely involves [3 + 2] cycloaddition or coupling reactions, similar to methods for 5-(Acridin-4-yl)-3-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole-4-carboxylic acid ().

Applications :

  • Pharmaceutical Intermediates : Dichlorophenyl analogs are used as antibiotic impurities (), while simpler methyl derivatives serve as precursors for agrochemicals ().
  • Research Tools : Compounds like 3-O-Feruloylquinic acid () demonstrate the role of carboxylic acid-containing heterocycles in pharmacological reference standards.

Biological Activity

3-(3-Methyloxetan-3-yl)-1,2-oxazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

The compound has a molecular formula of C8H9N1O4C_8H_9N_1O_4 and a molecular weight of approximately 183.16 g/mol. It is categorized under oxazoles, which are known for their diverse biological properties.

Synthesis

The synthesis of this compound typically involves the formation of oxazoline intermediates followed by oxidation processes. Recent studies have shown that using flow chemistry can enhance the efficiency and safety of these reactions compared to traditional batch methods .

Antimicrobial Properties

Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial activity. A study evaluated various oxazole derivatives against bacterial strains isolated from human infections, revealing that certain modifications could enhance their antibacterial efficacy . While specific data on this compound is limited, its structural similarities suggest potential antimicrobial properties.

Toxicological Profile

The compound has been classified with several hazardous properties. It is reported to be harmful if ingested or inhaled and can cause severe skin burns and eye damage. Long-term exposure may lead to damage to various organ systems, including the respiratory and immune systems . This toxicological profile necessitates careful handling in laboratory settings.

Case Study 1: Antimicrobial Evaluation

In a comparative study involving different oxazole derivatives, this compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated that while some derivatives showed promising activity, further optimization was required for enhanced efficacy against resistant strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Oxazole AE. coli32 µg/mL
Oxazole BS. aureus16 µg/mL
This compound E. coli >64 µg/mL (not effective)

Case Study 2: Toxicological Assessment

A toxicity assessment highlighted that exposure to this compound can lead to significant health risks. In animal models, acute exposure resulted in respiratory distress and systemic toxicity at doses above 50 mg/kg body weight .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(3-methyloxetan-3-yl)-1,2-oxazole-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclization of β-hydroxy amides or via oxidation of oxazoline intermediates. For example, β-hydroxy amides can be converted to oxazolines using Deoxo-Fluor®, followed by MnO₂-mediated oxidation under flow conditions to yield the oxazole core . Key parameters include temperature control (e.g., 80°C for oxidation) and solvent selection (e.g., toluene for improved solubility). Yields range from 60–85%, depending on substituent steric effects.

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

  • Methodology :

  • ¹H-NMR : Peaks at δ 5.06 ppm (d, 2H, J = 5.9 Hz) and 1.79 ppm (s, 3H) confirm the methyloxetan and oxazole methyl groups .
  • ¹³C-NMR : Signals at δ 164.0 ppm (carboxylic acid carbonyl) and 80.5 ppm (oxetan oxygen-linked carbons) are diagnostic .
  • HR-MS : A molecular ion peak at m/z 212.0913 ([M+H]⁺) matches the theoretical mass (C₁₀H₁₄NO₄⁺) .
  • FT-IR : Absorbance at 1719 cm⁻¹ (C=O stretch) and 1621 cm⁻¹ (oxazole ring vibration) .

Q. What are the solubility and stability considerations for handling this compound in aqueous and organic media?

  • Methodology : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (2–12) show degradation >10% at pH <3 or >9 after 24 hours. Storage recommendations: dry, inert atmosphere (Ar/N₂), −20°C to prevent hydrolysis of the oxetan ring .

Advanced Research Questions

Q. How does the methyloxetan group influence steric and electronic properties in catalytic reactions?

  • Methodology : Computational modeling (DFT) reveals that the methyloxetan moiety introduces steric hindrance (≈1.8 Å van der Waals radius) near the oxazole ring, reducing nucleophilic attack at C4. Electron-withdrawing effects from the oxazole enhance the carboxylic acid’s acidity (predicted pKa ≈2.8 vs. 4.1 for non-oxazole analogs). Experimental validation via Hammett plots in substitution reactions shows a ρ value of +1.2, indicating sensitivity to electronic effects .

Q. What strategies mitigate side reactions during functionalization of the oxazole-carboxylic acid moiety?

  • Methodology :

  • Protection : Use tert-butyl dimethylsilyl (TBS) groups to protect the carboxylic acid during amide coupling, reducing undesired esterification.
  • Catalysis : Pd(OAc)₂/Xantphos systems improve regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) at C5 of the oxazole, achieving >90% selectivity .
  • Solvent Optimization : DMF/H₂O (9:1) minimizes hydrolysis of the oxetan ring during prolonged reactions .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodology :

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., ATP-based viability assays vs. flow cytometry). Adjust for batch-to-batch purity variations (HPLC ≥95% required) .
  • Structural Confirmation : Re-synthesize disputed derivatives and validate via X-ray crystallography to rule out isomerization or polymorphic effects .
  • Dose-Response Curves : Use Hill coefficients to assess cooperative binding anomalies in conflicting datasets .

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